[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol
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Overview
Description
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol typically involves the formation of the triazole ring followed by its attachment to the chlorophenylmethanol moiety. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be carried out in aqueous or organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole-containing compound with energetic properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with biological activity.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents, showing various biological activities.
Uniqueness
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H9ClN4O |
---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8(6(3-7)5-15)12-9-4-11-14-13-9/h1-4,15H,5H2,(H2,11,12,13,14) |
InChI Key |
ZHHLFKAMDJFSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)NC2=NNN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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